![molecular formula C25H32O3 B14785940 (13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)
(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Nilestriol involves using acetylide as a starting material. The synthetic route includes a ketal reaction with organic ketones, followed by the separation of the 17 beta-acetylide isomer. This isomer is then refined to obtain a 17 alpha-acetylide with relatively high purity . The industrial production methods are similar, focusing on achieving high purity and yield through controlled reaction conditions .
Chemical Reactions Analysis
Nilestriol undergoes various types of chemical reactions, including:
Oxidation: Nilestriol can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert Nilestriol into different reduced forms.
Substitution: Nilestriol can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Nilestriol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Nilestriol is used as a model compound in studying estrogenic activity and its interactions with various receptors.
Biology: It is used in research to understand the biological effects of estrogens on different tissues and organs.
Mechanism of Action
Nilestriol works by mimicking the natural hormone estrogen, thereby binding to estrogen receptors throughout the body . These receptors are found in various tissues, including the reproductive system, bones, and cardiovascular system. When Nilestriol binds to these receptors, it activates or inhibits the transcription of specific genes that regulate various physiological functions . This activation can result in several therapeutic benefits, such as the maintenance of bone density, regulation of lipid metabolism, and alleviation of menopausal symptoms .
Comparison with Similar Compounds
Nilestriol is unique compared to other synthetic estrogens due to its long-acting and slowly-metabolized properties . Similar compounds include:
Ethinylestriol: The parent compound of Nilestriol, used in various estrogenic formulations.
Estriol: A naturally occurring estrogen with similar but less potent effects.
Levonorgestrel: Often used in combination with Nilestriol for hormone replacement therapy.
Nilestriol’s uniqueness lies in its enhanced potency and longer duration of action compared to these similar compounds .
Properties
Molecular Formula |
C25H32O3 |
|---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol |
InChI |
InChI=1S/C25H32O3/c1-3-25(27)23(26)15-22-21-10-8-16-14-18(28-17-6-4-5-7-17)9-11-19(16)20(21)12-13-24(22,25)2/h1,9,11,14,17,20-23,26-27H,4-8,10,12-13,15H2,2H3/t20?,21?,22?,23?,24-,25-/m0/s1 |
InChI Key |
CHZJRGNDJLJLAW-BNNJRXDXSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC([C@]2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Canonical SMILES |
CC12CCC3C(C1CC(C2(C#C)O)O)CCC4=C3C=CC(=C4)OC5CCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


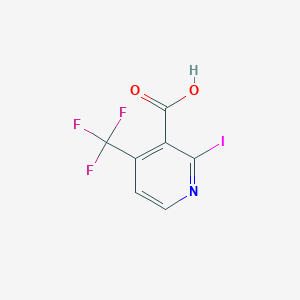
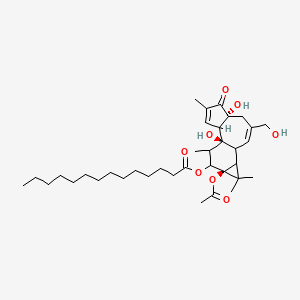
![2-amino-N-cyclopropyl-3-methyl-N-[(3-nitrophenyl)methyl]butanamide](/img/structure/B14785865.png)
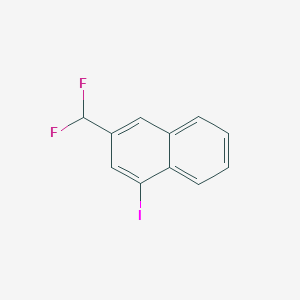
![Disodium;3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B14785874.png)
![Tert-butyl 2-[(1-hydroxy-3-phenylpropan-2-yl)amino]acetate](/img/structure/B14785888.png)
![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-methylpropanamide](/img/structure/B14785899.png)
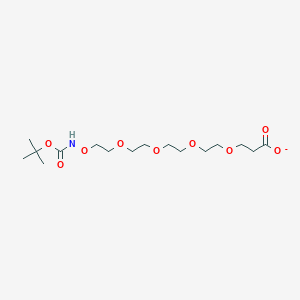
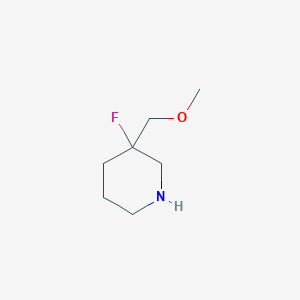
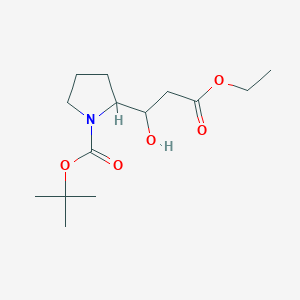
![N-[(8-bromoquinoxalin-5-yl)methylidene]hydroxylamine](/img/structure/B14785937.png)
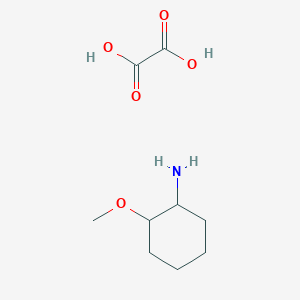
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
